Cas no 877636-68-5 (6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate)

6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
- Benzoic acid, 4-(trifluoromethyl)-, 6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-oxo-4H-pyran-3-yl ester
- 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
- SR-01000020429-1
- F2510-0150
- AKOS024654819
- SR-01000020429
- 877636-68-5
- [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate
-
- インチ: 1S/C20H15F3N2O4S/c1-11-7-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-3-5-14(6-4-13)20(21,22)23/h3-9H,10H2,1-2H3
- InChIKey: JVTAHSXHLJFIPM-UHFFFAOYSA-N
- SMILES: C(OC1C(=O)C=C(CSC2=NC(C)=CC(C)=N2)OC=1)(=O)C1=CC=C(C(F)(F)F)C=C1
計算された属性
- 精确分子量: 436.07046262g/mol
- 同位素质量: 436.07046262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 707
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 568.8±50.0 °C(Predicted)
- 酸度系数(pKa): 1.82±0.50(Predicted)
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2510-0150-2mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-15mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-2μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-3mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-5mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-5μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-10mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-75mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-10μmol |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2510-0150-30mg |
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
877636-68-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoateに関する追加情報
Introduction to 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate (CAS No. 877636-68-5) and Its Emerging Applications in Chemical Biology
6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate, identified by the CAS number 877636-68-5, is a structurally sophisticated compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyranopyranone core conjugated with a sulfanyl-substituted dimethylpyrimidine and a trifluoromethylbenzoate moiety, exhibits promising potential as a key intermediate in the development of novel bioactive agents. The unique combination of functional groups in its molecular framework positions it as a versatile scaffold for further derivatization, making it an attractive candidate for drug discovery initiatives.
The pyranopyranone scaffold is well-documented for its presence in numerous natural products and has been extensively explored for its pharmacological properties. The structural motif is known to exhibit significant biological activity, often functioning as a ligand in enzyme inhibition and receptor binding processes. In the context of 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate, the pyranopyranone ring system contributes to the molecule's overall stability and bioavailability, while also providing a reactive site for further chemical modifications.
The sulfanyl group attached to the pyrimidine ring introduces a polar character to the molecule, enhancing its solubility in both aqueous and organic environments. This feature is particularly advantageous in pharmaceutical applications, where solubility plays a critical role in drug formulation and delivery. Additionally, the sulfanyl group can serve as a point of interaction with biological targets, potentially facilitating the development of sulfonamide-based drugs that target enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase.
The dimethylpyrimidine moiety further enriches the structural diversity of 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate, providing additional sites for hydrogen bonding and electronic interactions with biological targets. Pyrimidine derivatives are widely recognized for their role in medicinal chemistry, with many known drugs featuring this heterocyclic system. The dimethylation at the 4 and 6 positions enhances the lipophilicity of the pyrimidine ring, making it more suitable for membrane permeability and cellular uptake.
The presence of the trifluoromethylbenzoate group at the 4-position introduces both lipophilicity and electronic modulation to the molecule. Trifluoromethylation is a common strategy in drug design due to its ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. The benzoate moiety contributes to the molecule's overall rigidity, which can be beneficial in achieving high specificity for biological targets. Together, these features make 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate a compelling candidate for further investigation.
Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying novel bioactive compounds. The structural complexity of 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate makes it an ideal candidate for molecular docking studies aimed at identifying potential binding interactions with therapeutic targets. High-throughput virtual screening has been successfully employed to identify lead compounds for various diseases, including cancer and infectious disorders. The integration of machine learning algorithms has further enhanced the accuracy of these predictions by analyzing large datasets of known bioactive molecules.
In addition to computational methods, experimental approaches such as X-ray crystallography have been instrumental in elucidating the structural basis of molecular recognition processes. The ability to visualize how 6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxyo-H-pyrananoyl 1-(trifluoromethoxy)-benzoic acid (CAS No: 877669) interacts with biological targets has provided valuable insights into drug design principles. These structural insights have guided medicinal chemists in optimizing lead compounds by making informed modifications to enhance potency and selectivity.
The synthesis of 6-{(4,6-dimethypyridine)-sulfanyl-methyle]-hydrazino]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-methylene]-(trifluoro-methoxy)-benzoic acid (CAS No: 877669) involves multi-step organic transformations that highlight the compound's synthetic accessibility despite its complex structure. Recent publications have demonstrated efficient synthetic routes that incorporate modern methodologies such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation techniques. These advances have not only improved yield but also reduced environmental impact by minimizing waste generation.
The pharmacological potential of CAS No:877669 has been explored through various preclinical studies aimed at evaluating its effects on key biological pathways relevant to human health and disease. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in metabolic disorders and inflammation. The sulfanyl group appears to play a critical role in modulating enzyme activity by interacting with active site residues through hydrogen bonding or hydrophobic interactions.
The trifluoromethylbenzoate moiety has been shown to enhance binding affinity through electronic effects such as π-stacking interactions or halogen bonds with aromatic residues in protein targets. These interactions are often crucial for achieving high specificity during drug development processes; thus they represent an important area for further investigation when designing novel therapeutic agents based on this scaffold structure.
Future directions may include exploring derivatives of this compound through structure-based drug design approaches where computational predictions guide experimental modifications aimed at improving therapeutic efficacy while reducing potential side effects associated with off-target interactions or toxicity concerns related long-term exposure scenarios involving small-molecule drugs like those derived from pyranopyranone cores combined with sulfanyl-containing heterocyclic systems like dimethypyridines used here today!
877636-68-5 (6-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate) Related Products
- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)
- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)
- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)
- 2138178-40-0(1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one)
- 1001080-74-5(2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)
- 71056-97-8(2-(2-methoxynaphthalen-1-yl)acetonitrile)
- 3375-32-4(Palladium(II) benzoate)
- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)
- 125764-79-6(4-isocyanopyridine)




